2-(4-fluorophenyl)-7-methyl-4H-chromen-4-one
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Overview
Description
The compound “2-(4-fluorophenyl)-7-methyl-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of organic compound known as a coumarin . Coumarins are often used in the manufacture of pharmaceuticals and cosmetics due to their various biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a chromen-4-one core with a fluorophenyl group at the 2-position and a methyl group at the 7-position . The presence of the fluorine atom could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds have been studied for their reactivity. For instance, fluorophenyl compounds have been used in carbon-carbon coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. The presence of a fluorine atom could potentially influence properties such as polarity, acidity, and reactivity .Scientific Research Applications
Subheading Unique Fluorescence Properties and Sensor Development
The compound 2-(4-fluorophenyl)-7-methyl-4H-chromen-4-one demonstrates unusual fluorescence properties, making it a topic of interest in scientific research. It has been found to exhibit almost no fluorescence in aprotic solvents but shows strong fluorescence at long wavelengths in protic solvents. This distinctive behavior suggests potential applications in developing new fluorogenic sensors, notably in "off-on" fluorescent sensing mechanisms (Uchiyama et al., 2006).
Chemical and Biological Activity Analysis
Subheading Spectroscopic Characteristics and Activity Studies
Extensive theoretical investigations on derivatives of this compound have provided insights into their molecular geometries, vibrational spectra, molecular electrostatic potential, and electronic properties. This research, using density functional theory, has played a pivotal role in understanding the charge transfer within these compounds. Furthermore, the studies have extended to explore the biological activities of these derivatives, comparing their anti-tumor and anti-proliferative activities with established standards, revealing promising results (Al-Otaibi et al., 2021).
Molecular Characterization
Subheading Insights into Molecular Structure and COX-2 Inhibition
Research has also focused on characterizing the molecular structure and investigating the potential of this compound as a novel selective COX-2 inhibitor. The studies involve single X-ray crystallographic analysis and in silico study, providing significant insights into molecular conformation and binding interactions, which are crucial for COX-2 selectivity (Rullah et al., 2015).
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-10-2-7-13-14(18)9-15(19-16(13)8-10)11-3-5-12(17)6-4-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPKTIRCRNFQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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